Cas no 2097978-76-0 ((3-Azidoazetidin-1-yl)(p-tolyl)methanone)

(3-Azidoazetidin-1-yl)(p-tolyl)methanone is a versatile azetidine-based building block featuring an azido functional group, which enables efficient participation in click chemistry reactions such as Cu-catalyzed azide-alkyne cycloaddition (CuAAC). Its rigid azetidine scaffold and aromatic p-tolyl moiety contribute to structural diversity in medicinal chemistry and materials science applications. The compound’s azido group allows for selective modification, facilitating the synthesis of complex heterocycles or bioconjugates. Its stability under standard conditions and compatibility with a range of solvents make it suitable for diverse synthetic workflows. This intermediate is particularly valuable for designing pharmacophores or polymer precursors requiring precise functionalization.
(3-Azidoazetidin-1-yl)(p-tolyl)methanone structure
2097978-76-0 structure
Product name:(3-Azidoazetidin-1-yl)(p-tolyl)methanone
CAS No:2097978-76-0
MF:C11H12N4O
MW:216.239181518555
CID:4775526

(3-Azidoazetidin-1-yl)(p-tolyl)methanone Chemical and Physical Properties

Names and Identifiers

    • (3-azidoazetidin-1-yl)(p-tolyl)methanone
    • (3-azidoazetidin-1-yl)-(4-methylphenyl)methanone
    • (3-Azidoazetidin-1-yl)(p-tolyl)methanone
    • Inchi: 1S/C11H12N4O/c1-8-2-4-9(5-3-8)11(16)15-6-10(7-15)13-14-12/h2-5,10H,6-7H2,1H3
    • InChI Key: WCNRSCISPBGFHZ-UHFFFAOYSA-N
    • SMILES: O=C(C1C=CC(C)=CC=1)N1CC(C1)N=[N+]=[N-]

Computed Properties

  • Exact Mass: 216.10111102 g/mol
  • Monoisotopic Mass: 216.10111102 g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 2
  • Complexity: 310
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 34.7
  • XLogP3: 2.5
  • Molecular Weight: 216.24

(3-Azidoazetidin-1-yl)(p-tolyl)methanone Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F1907-4178-1g
(3-azidoazetidin-1-yl)(p-tolyl)methanone
2097978-76-0 95%+
1g
$470.0 2023-09-07
Life Chemicals
F1907-4178-5g
(3-azidoazetidin-1-yl)(p-tolyl)methanone
2097978-76-0 95%+
5g
$1410.0 2023-09-07
TRC
A227306-500mg
(3-Azidoazetidin-1-yl)(p-tolyl)methanone
2097978-76-0
500mg
$ 435.00 2022-06-08
TRC
A227306-1g
(3-Azidoazetidin-1-yl)(p-tolyl)methanone
2097978-76-0
1g
$ 680.00 2022-06-08
Life Chemicals
F1907-4178-0.5g
(3-azidoazetidin-1-yl)(p-tolyl)methanone
2097978-76-0 95%+
0.5g
$446.0 2023-09-07
Life Chemicals
F1907-4178-10g
(3-azidoazetidin-1-yl)(p-tolyl)methanone
2097978-76-0 95%+
10g
$1974.0 2023-09-07
Life Chemicals
F1907-4178-0.25g
(3-azidoazetidin-1-yl)(p-tolyl)methanone
2097978-76-0 95%+
0.25g
$423.0 2023-09-07
Life Chemicals
F1907-4178-2.5g
(3-azidoazetidin-1-yl)(p-tolyl)methanone
2097978-76-0 95%+
2.5g
$940.0 2023-09-07
TRC
A227306-100mg
(3-Azidoazetidin-1-yl)(p-tolyl)methanone
2097978-76-0
100mg
$ 115.00 2022-06-08

Additional information on (3-Azidoazetidin-1-yl)(p-tolyl)methanone

The Compound (3-Azidoazetidin-1-yl)(p-tolyl)methanone: A Comprehensive Overview

(3-Azidoazetidin-1-yl)(p-tolyl)methanone, with the CAS number 2097978-76-0, is a unique organic compound that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound is characterized by its azetidine ring system, which is a four-membered cyclic amine, and its azide functional group, making it a valuable molecule for various applications in drug discovery and chemical synthesis. The structure of this compound combines the azetidine moiety with a p-tolyl group, creating a molecule with potential bioactivity and reactivity.

The synthesis of (3-Azidoazetidin-1-yl)(p-tolyl)methanone involves a series of well-established organic reactions, including nucleophilic substitution and coupling reactions. The azide group in the molecule is particularly interesting due to its ability to undergo click chemistry reactions, such as the Huisgen cycloaddition, which has been widely used in the construction of complex molecular architectures. Recent advancements in click chemistry have further enhanced the utility of this compound in drug design and materials science.

One of the most promising applications of (3-Azidoazetidin-1-yl)(p-tolyl)methanone lies in its potential as a building block for peptide-based drugs. The azetidine ring system is known for its stability and flexibility, making it an ideal component for constructing bioactive molecules. Researchers have explored the use of this compound in the development of inhibitors for various enzymes, including proteases and kinases, which are key targets in cancer therapy and inflammatory diseases.

In addition to its role in drug discovery, (3-Azidoazetidin-1-yl)(p-tolyl)methanone has also been utilized in the field of materials science. The azide group's reactivity allows for the creation of cross-linked polymers with unique mechanical properties. Recent studies have demonstrated that this compound can be used to synthesize stimuli-responsive materials, which have applications in sensors and drug delivery systems.

The structural properties of (3-Azidoazetidin-1-yl)(p-tolyl)methanone make it an excellent candidate for exploring new synthetic methodologies. For instance, the azide group can be converted into an amine or an imine through various reduction or coupling reactions, offering versatility in chemical transformations. Moreover, the p-tolyl group provides electronic and steric effects that can influence the reactivity and selectivity of the molecule in different reaction conditions.

Recent research has also focused on the biological evaluation of (3-Azidoazetidin-1-yl)(p-tolyl)methanone. Studies have shown that this compound exhibits moderate activity against certain cancer cell lines, suggesting its potential as an anticancer agent. Furthermore, its ability to modulate cellular signaling pathways makes it a valuable tool for understanding disease mechanisms at the molecular level.

In conclusion, (3-Azidoazetidin-1-yl)(p-tolyl)methanone is a versatile compound with diverse applications in organic synthesis, drug discovery, and materials science. Its unique structure and reactivity make it a valuable asset for researchers seeking to develop innovative solutions in these fields. As ongoing studies continue to uncover new properties and uses for this compound, its significance in modern chemistry is expected to grow further.

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